molecular formula C8H12N4O3 B2562626 methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate CAS No. 2247206-72-8

methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate

Cat. No.: B2562626
CAS No.: 2247206-72-8
M. Wt: 212.209
InChI Key: HVKHTQDXCBGRCX-UHFFFAOYSA-N
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Description

Methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The intermediate product is then reacted with a pyrazole derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)amino]acetate is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(5-carbamoyl-1-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-12-5(8(9)14)3-6(11-12)10-4-7(13)15-2/h3H,4H2,1-2H3,(H2,9,14)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKHTQDXCBGRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)NCC(=O)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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